4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile
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Overview
Description
4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
This compound exemplifies the intricate nature of synthetic organic chemistry, where researchers explore novel synthetic routes and reactivity patterns. For instance, the synthesis and reactivity of pyridine derivatives have been extensively studied, demonstrating the compound's potential as a precursor in the synthesis of more complex molecules with diverse applications, from materials science to drug development (Katritzky et al., 1995). Additionally, the synthesis of new series of pyridine and fused pyridine derivatives explores the compound's utility in creating compounds with potential applications in electronics, photonics, and as pharmacophores (S. A. Al-Issa, 2012).
Material Science Applications
In material science, the structural features of such compounds offer insights into the design of novel materials with specific properties, such as conductivity, luminescence, or thermal stability. The rearrangement and coordination studies of related compounds provide valuable information on how such molecules interact with metals, which is crucial for developing new materials for catalysis, electronics, and nanotechnology (M. R. Bermejo et al., 2000).
Pharmaceutical Applications
Although the direct applications in pharmaceuticals of this specific compound might not be documented, the study of similar molecules can lead to the discovery of new drugs. For example, compounds with related structures have been explored for their potential as enzyme inhibitors, receptor antagonists, or agents with anti-inflammatory properties, which could pave the way for the development of new therapeutic agents (R. A. Daines et al., 1994).
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . The compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
The compound targets β-catenin via direct affinity interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The degradation of β-catenin disrupts its role in cell-cell adhesion and gene transcription, leading to changes in cellular function .
Biochemical Pathways
The compound affects the Wnt signaling pathway, which is dependent on β-catenin . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The compound has anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . By targeting β-catenin and disrupting the Wnt signaling pathway, the compound inhibits the proliferation of cancer cells .
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-22-12-10-20(17-27)11-13-22/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWYNCWUSGJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.